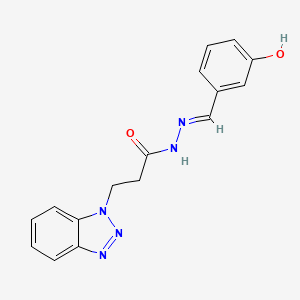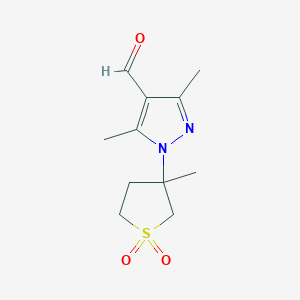
3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is not directly studied in the provided papers, but related compounds have been synthesized and analyzed, providing insights into the potential properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved through a series of syntheses aimed at producing new pyrazole derivatives, and its structure was confirmed by X-ray diffraction . Similarly, the Vilsmeier-Haak formylation method was used to synthesize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, highlighting a common strategy for introducing aldehyde groups into the pyrazole ring . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this method, revealing the spatial arrangement of the atoms within the molecule . The molecular structure influences the physical and chemical properties of the compound, including its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group, in particular, is a versatile functional group that can undergo nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. For instance, the title compound in paper was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione, demonstrating the reactivity of the aldehyde group in the formation of new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and photophysical behavior. For example, the emission spectrum of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde varies in different solvents, indicating solvatochromic behavior . Additionally, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the vibrational frequencies, stability, and potential biological activity of the molecule .
科学的研究の応用
Vilsmeier-Haak Formylation
The Vilsmeier-Haak reaction has been applied to N-alkyl-3,5-dimethyl-1H-pyrazoles to synthesize 4-formyl derivatives, including 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis and subsequent heating of the formed acid. This method highlights the synthetic utility of the chemical in the formation of formyl derivatives, which are pivotal in various organic synthesis applications (Attaryan et al., 2006).
Synthesis of New Compounds
3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been used as a precursor for the synthesis of novel compounds. For example, a new compound was synthesized by the condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine. The structural confirmation of such compounds was achieved through various spectral analyses (Asiri & Khan, 2010). Similar synthetic methods and applications have been reported in other studies as well (Asiri & Khan, 2011).
Synthesis of Pyrazole and Isoxazole Derivatives
The compound has been utilized in the synthesis of novel and efficient 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives. This involves sequential reactions including Knoevenagel/Michael/aldol reactions, demonstrating its versatility in the synthesis of heterocyclic compounds which are important in medicinal chemistry (Hote & Lokhande, 2014).
Applications in Material Sciences
The chemical has also found applications in material sciences. For example, its derivatives have been used in the synthesis of new azo and bisazo dyes. These dyes have been subjected to various tests including UV–vis measurements, dyeing performance, and fastness tests, indicating their potential utility in textile and related industries (Bagdatli & Ocal, 2012).
特性
IUPAC Name |
3,5-dimethyl-1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-10(6-14)9(2)13(12-8)11(3)4-5-17(15,16)7-11/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVSIJLGVNGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2(CCS(=O)(=O)C2)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)
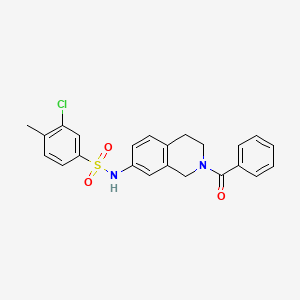

![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
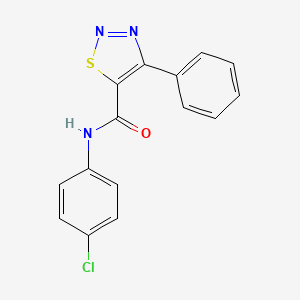
![1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2522758.png)
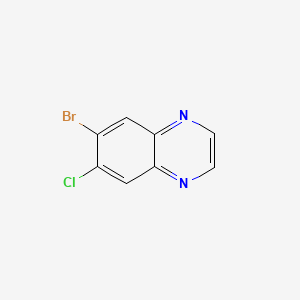
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
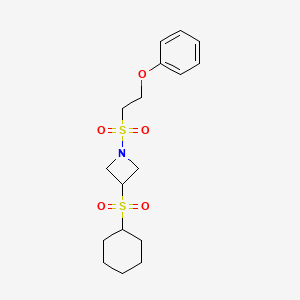
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)
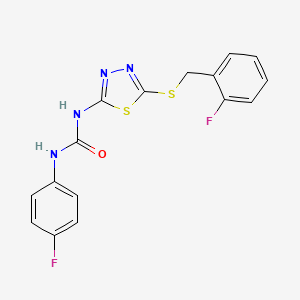
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)
